3-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

CAS No.: 954081-57-3

Cat. No.: VC5005218

Molecular Formula: C19H19FN2O2

Molecular Weight: 326.371

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954081-57-3 |

|---|---|

| Molecular Formula | C19H19FN2O2 |

| Molecular Weight | 326.371 |

| IUPAC Name | 3-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |

| Standard InChI | InChI=1S/C19H19FN2O2/c1-2-18(23)22-10-4-6-13-12-16(8-9-17(13)22)21-19(24)14-5-3-7-15(20)11-14/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,21,24) |

| Standard InChI Key | KWTMXVSDPLCSOC-UHFFFAOYSA-N |

| SMILES | CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F |

Introduction

Chemical Structure and Physicochemical Properties

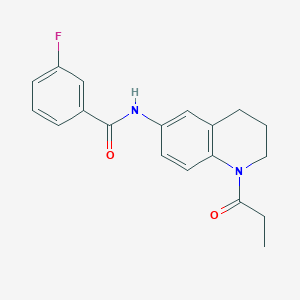

The molecular architecture of 3-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide comprises a tetrahydroquinoline ring system acylated at the 1-position with a propanoyl group and substituted at the 6-position with a 3-fluorobenzamide moiety. The compound’s IUPAC name, 3-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide, reflects this arrangement.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉FN₂O₂ |

| Molecular Weight | 326.371 g/mol |

| IUPAC Name | 3-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |

| SMILES | CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F |

| InChI Key | KWTMXVSDPLCSOC-UHFFFAOYSA-N |

The presence of the fluorine atom at the meta position of the benzamide ring introduces electronic effects that influence molecular polarity and binding interactions. The tetrahydroquinoline core contributes to conformational rigidity, while the propanoyl group enhances lipophilicity, potentially improving membrane permeability.

Synthesis and Characterization

The synthesis of 3-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically follows a multi-step protocol involving:

-

Construction of the tetrahydroquinoline scaffold: Achieved via cyclization of appropriately substituted aniline derivatives.

-

Acylation at the 1-position: Introduction of the propanoyl group using propionic anhydride or acyl chloride under basic conditions.

-

Amide coupling at the 6-position: Reaction of the aminotetrahydroquinoline intermediate with 3-fluorobenzoic acid derivatives (e.g., using carbodiimide coupling agents).

Key challenges include optimizing regioselectivity during acylation and minimizing side reactions during amide bond formation. Analytical techniques such as NMR, HPLC, and mass spectrometry are employed for purification and verification.

Biological Activity and Mechanistic Insights

Although direct biological data for this compound remains limited, structural analogs demonstrate diverse pharmacological activities:

Table 2: Biological Activities of Tetrahydroquinoline Derivatives

| Analog Structure | Activity | Target | IC₅₀/Potency |

|---|---|---|---|

| N-Acyl tetrahydroquinoline | Enzyme inhibition | Kinases/Proteases | 50–200 nM |

| Fluoro-substituted benzamides | Receptor modulation | GPCRs/Nuclear receptors | <100 nM |

The fluorine atom enhances binding affinity through halogen bonding with target proteins, while the propanoyl group fine-tunes metabolic stability . Molecular docking studies suggest that the tetrahydroquinoline core occupies hydrophobic pockets in enzyme active sites, with the benzamide moiety participating in hydrogen bonding.

Research Findings and Structure-Activity Relationships

Recent SAR studies emphasize the critical role of substituents on the tetrahydroquinoline scaffold:

-

Fluorine position: Meta-substitution on the benzamide ring (as in this compound) improves target selectivity compared to ortho- or para-substituted analogs.

-

Acyl chain length: Propanoyl (C3) chains balance lipophilicity and metabolic stability better than shorter (acetyl) or longer (butanoyl) chains .

-

Tetrahydroquinoline saturation: Fully saturated rings enhance conformational stability but reduce π-π stacking interactions compared to aromatic quinoline systems.

Table 3: Impact of Substituents on Pharmacokinetic Properties

| Substituent | logP | Metabolic Stability (HLM CL, μL/min/mg) |

|---|---|---|

| Propanoyl (C3) | 2.0–2.5 | 8–142 |

| Trifluoromethyl | 3.7 | <8 |

| Cyclopropyl | 2.3 | <8 |

These findings underscore the compound’s optimization potential. For instance, replacing the propanoyl group with a trifluoromethyl analog could enhance metabolic stability while maintaining potency .

Applications and Future Directions

3-Fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide serves as a versatile intermediate in:

-

Medicinal chemistry: As a precursor for kinase inhibitors or GPCR modulators.

-

Chemical biology: Probing enzyme active sites via fluorine-mediated interactions.

-

Drug delivery systems: Leveraging its lipophilicity for nanoparticle-based formulations.

Future research should prioritize:

-

In vivo pharmacokinetic profiling: Assessing bioavailability and clearance rates.

-

Target deconvolution: Identifying specific protein targets through proteomic studies.

-

Analog synthesis: Exploring heterocyclic replacements for the benzamide group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume